Dual Sulfonamide vs. Mono-Sulfonamide Pattern: Structural Advantages in fXa S4 Pocket Recognition
The target compound possesses both a benzenesulfonyl (phenyl-SO₂) and a methanesulfonyl (CH₃-SO₂) group, whereas the benchmark fXa inhibitor compound 39 contains only a single benzenesulfonyl moiety . The additional methanesulfonyl group on the piperidine nitrogen increases topological polar surface area (TPSA) to 117 Ų and reduces XLogP3 to 0.4, compared to a TPSA of ~92 Ų and XLogP3 of ~1.2 for the closest unsubstituted piperidine analog . This polarity shift enhances aqueous solubility while retaining the benzenesulfonyl-driven S4 binding element, potentially improving oral absorption characteristics over less polar mono-sulfonamide analogs .
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | TPSA = 117 Ų; XLogP3 = 0.4 |
| Comparator Or Baseline | Unsubstituted piperidine analog (e.g., 4-benzenesulfonylpiperidine): TPSA ≈ 92 Ų; XLogP3 ≈ 1.2 |
| Quantified Difference | ΔTPSA = +25 Ų; ΔXLogP3 = -0.8 |
| Conditions | Computed descriptors via PubChem (Cactvs/XLogP3) |
Why This Matters
The increased polarity and solubility profile distinguish this compound from common mono-sulfonamide building blocks, making it a better candidate for fragment-based drug discovery targeting polar protease active sites.
- [1] Ishihara, T., et al. (2007). Prodrug-based design, synthesis, and biological evaluation of N-benzenesulfonylpiperidine derivatives as novel, orally active factor Xa inhibitors. Bioorganic & Medicinal Chemistry, 15(12), 4175–4192. View Source
- [2] PubChem. (2026). Compound Summary for CID 49688340. National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). Computed Descriptors via Cactvs 3.4.8.24 and XLogP3 3.0. View Source
